

Anhydroecgonine's Cholinergic Agonist Profile: A Technical Guide

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Compound of Interest

Compound Name: Anhydroecgonine

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Executive Summary

Anhydroecgonine, specifically its methyl ester (AEME), a primary pyrolysis product of crack cocaine, exhibits a complex and potent interaction with the cholinergic system. This document provides a comprehensive technical overview of the cholinergic agonist properties of **anhydroecgonine**, focusing on its activity at muscarinic acetylcholine receptors (mAChRs). **Anhydroecgonine** acts as a partial agonist at M1 and M3 receptor subtypes while demonstrating antagonist activity at M2, M4, and M5 subtypes. This dual activity has significant implications for its pharmacological and toxicological profile, particularly its pronounced neurotoxicity, which is mediated through the activation of M1 and M3 receptors. This guide synthesizes the current understanding of **anhydroecgonine**'s cholinergic pharmacology, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development efforts.

Cholinergic Receptor Binding and Functional Activity

Anhydroecgonine methyl ester (AEME) has been characterized as a modulator of muscarinic acetylcholine receptors. Its interaction is subtype-specific, defining a unique pharmacological profile.

Muscarinic Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of AEME for various muscarinic receptor subtypes. Competition binding experiments using [3H]quinuclidinyl benzilate ([3H]QNB), a non-selective muscarinic antagonist, in rat hippocampal membranes have confirmed that AEME possesses a notable affinity for muscarinic receptors.[1][2][3] Further studies on CHO cells heterologously expressing individual rat mAChR subtypes have indicated a preference for the M2 subtype in binding assays.[4][5][6]

Table 1: Muscarinic Receptor Binding Affinities of **Anhydroecgonine** Methyl Ester (AEME)

Receptor Subtype	Ligand	Ki (nM)	Tissue/Cell Line	Reference
M1	L-[N-methyl-3H]scopolamine	Data not specified	CHO cells	[4][5]
M2	L-[N-methyl-3H]scopolamine	Data not specified (noted preference)	CHO cells	[4][5][6]
M3	L-[N-methyl-3H]scopolamine	Data not specified	CHO cells	[4][5]
M4	L-[N-methyl-3H]scopolamine	Data not specified	CHO cells	[4][5]
M5	L-[N-methyl-3H]scopolamine	Data not specified	CHO cells	[4][5]

Note: While a preference for the M2 subtype in binding is reported, specific Ki values were not detailed in the reviewed literature.

Functional Activity at Muscarinic Receptors

Functional assays have revealed a more nuanced interaction of AEME with muscarinic receptors, characterized by partial agonism at certain subtypes and antagonism at others.[7][8][9][10][11]

Table 2: Functional Activity of **Anhydroecgonine** Methyl Ester (AEME) at Muscarinic Receptor Subtypes

Receptor Subtype	Activity	Assay Type	Key Findings	Cell Line	Reference
M1	Partial Agonist	Calcium Mobilization, Inositol Phosphate Accumulation	AEME causes a concentration-dependent increase in intracellular calcium and total [3H]inositol phosphate.	Rat Primary Hippocampal Cells, CHO cells	[4] [5]
M2	Antagonist	Calcium Mobilization	AEME antagonizes the effects of acetylcholine.	CHO cells	[4] [5]
M3	Partial Agonist	Calcium Mobilization	AEME demonstrates partial agonist effects.	CHO cells	[4] [5] [7] [9]
M4	Antagonist	Calcium Mobilization	AEME antagonizes the effects of acetylcholine.	CHO cells	[4] [5]
M5	Antagonist	Calcium Mobilization	AEME antagonizes the effects of acetylcholine. Schild analysis performed.	CHO cells	[4] [5]

Table 3: Antagonist Potency of **Anhydroecgonine** Methyl Ester (AEME)

Receptor Subtype	Agonist	Antagonist Concentration (μM)	Acetylcholine EC50 (nM)	pA2 Value	Reference
M5	Acetylcholine	100	Not specified	Not specified in abstract	[4]

Note: The EC50 for acetylcholine in the presence of 100 μM AEME was determined, and Schild analyses were performed for the M5 subtype, though the specific pA2 value is not available in the provided search results.

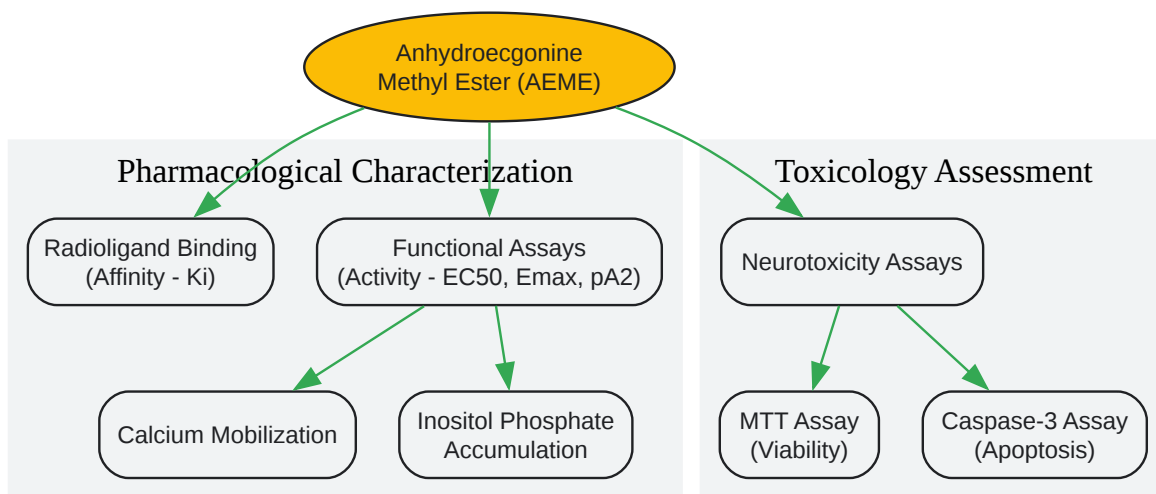
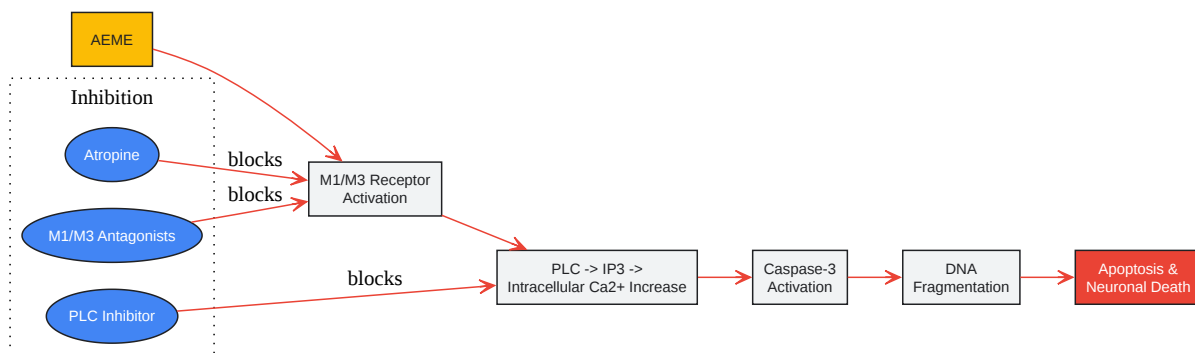
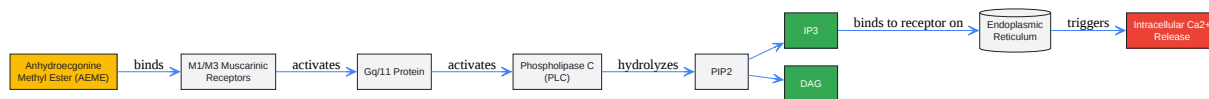
There is no substantial evidence to suggest that **anhydroecgonine** acts on nicotinic acetylcholine receptors. Studies using the α3β4 selective nicotinic receptor antagonist TMPH showed no alteration of AEME's effects, indicating a lack of involvement of this particular nicotinic subtype.[12]

Signaling Pathways and Mechanism of Action

The partial agonist activity of AEME at M1 and M3 muscarinic receptors is central to its physiological and toxicological effects. These receptors are Gq/11 protein-coupled, and their activation initiates a well-defined signaling cascade.

M1/M3 Receptor-Mediated Signaling

Activation of M1 and M3 receptors by AEME leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). [4][5] This surge in intracellular calcium is a key event in the downstream effects of AEME.



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